4,4-Difluoropiperidin-3-amine

Physicochemical property optimization CNS drug design pKa modulation

4,4-Difluoropiperidin-3-amine (CAS 1803571-07-4 as dihydrochloride; free base formula C₅H₁₀F₂N₂, MW 136.14) is a fluorinated heterocyclic building block featuring a piperidine ring with a gem-difluoro substitution at the 4-position and a primary amine at the 3-position. The gem-difluoro motif is a strategically privileged pharmacophore in medicinal chemistry, known to modulate basicity (pKa), lipophilicity (LogP), and metabolic stability of drug candidates.

Molecular Formula C5H10F2N2
Molecular Weight 136.14 g/mol
Cat. No. B13457400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-Difluoropiperidin-3-amine
Molecular FormulaC5H10F2N2
Molecular Weight136.14 g/mol
Structural Identifiers
SMILESC1CNCC(C1(F)F)N
InChIInChI=1S/C5H10F2N2/c6-5(7)1-2-9-3-4(5)8/h4,9H,1-3,8H2
InChIKeyKBHLPEQCVHZLOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4-Difluoropiperidin-3-amine: A Gem-Difluoro 3-Aminopiperidine Building Block for Kinase and GPCR-Targeted Drug Discovery


4,4-Difluoropiperidin-3-amine (CAS 1803571-07-4 as dihydrochloride; free base formula C₅H₁₀F₂N₂, MW 136.14) is a fluorinated heterocyclic building block featuring a piperidine ring with a gem-difluoro substitution at the 4-position and a primary amine at the 3-position . The gem-difluoro motif is a strategically privileged pharmacophore in medicinal chemistry, known to modulate basicity (pKa), lipophilicity (LogP), and metabolic stability of drug candidates [1]. The concurrent presence of the 3-amino group enables regioselective derivatization into amides, ureas, sulfonamides, and N-aryl/heteroaryl conjugates, making this compound a versatile intermediate for generating screening libraries targeting kinases, GPCRs, and epigenetic regulators.

Why 4,4-Difluoropiperidin-3-amine Cannot Be Replaced by 3-Aminopiperidine or Isomeric Fluoropiperidines in Rational Drug Design


The 4,4-gem-difluoro substitution pattern creates a unique confluence of electronic, conformational, and pharmacokinetic effects that is not recapitulated by non-fluorinated 3-aminopiperidine, monofluorinated analogs, or regioisomeric difluoropiperidines. The gem-difluoro group at the 4-position reduces piperidine nitrogen basicity by approximately 3.15 pKa units relative to unsubstituted piperidine [1], a magnitude of modulation that cannot be achieved with a single fluorine atom. Regioisomeric 3,3-difluoropiperidine analogs, while also reducing pKa, produce a different conformational bias and a distinct receptor interaction profile — as demonstrated by their inferior dopamine D4 receptor binding affinity compared to the 4,4-difluoro series [2]. Furthermore, the 3-amino group in 4,4-difluoropiperidin-3-amine provides a vector for derivatization that is stereoelectronically influenced by the adjacent gem-difluoro center, affecting both the reactivity of the amine and the conformational preferences of the resulting conjugates. These orthogonal structure–property relationships mean that substituting this building block with 3-aminopiperidine, 4,4-difluoropiperidine (lacking the 3-amino handle), or 3,3-difluoro isomers will yield chemically distinct compounds with unpredictable and often inferior pharmacological profiles.

Quantitative Differentiation Evidence for 4,4-Difluoropiperidin-3-amine Against Closest Scaffold Comparators


Piperidine Basicity Modulation: 4,4-Difluoro Substitution Reduces pKa by ~3.15 Units vs. Unsubstituted Piperidine

The gem-difluoro substitution at the 4-position of the piperidine ring produces a profound reduction in nitrogen basicity. The experimentally validated decrease in pKa for the 4,4-difluoropiperidine scaffold relative to piperidine (ΔpKa ≈ 3.15) has been confirmed by Melnykov et al. in a systematic study of mono- and difluorinated saturated heterocyclic amines [1]. In comparison, unsubstituted piperidine has a pKa of ~11.3 (protonated form), while 3-aminopiperidine has a predicted pKa of approximately 10.49 . This ~3-unit pKa shift is substantially larger than what is achievable with a single fluorine substitution or with alternative electron-withdrawing groups, and directly impacts the fraction of neutral species available for passive membrane permeation at physiological pH.

Physicochemical property optimization CNS drug design pKa modulation fluorinated building blocks

Dopamine D4 Receptor Affinity: 4,4-Difluoropiperidine Ethers Show >25-Fold Superior Potency Over 3,3-Difluoropiperidine Isomers

In a direct head-to-head SAR study published in ChemMedChem (2025), the 4,4-difluoropiperidine ether scaffold demonstrated dramatically superior dopamine D4 receptor (D4R) binding compared to its regioisomeric 3,3-difluoropiperidine counterpart under identical assay conditions. The 3,4-difluorophenoxy analog in the 4,4-difluoro series (compound 8b) exhibited a Ki of 5.5 nM for the human D4 receptor, whereas the most potent analog in the 3,3-difluoro series (compound 7a) showed a Ki of 140 nM — a 25.5-fold difference [1]. Further optimization of the 4,4-difluoro series yielded compounds with single-digit nanomolar to sub-nanomolar potency, including 9j (Ki = 1.7 nM), 9k (Ki = 2.7 nM), and 9s (Ki = 1.0 nM) [1]. The authors attribute the inferior potency of the 3,3-difluoro isomers to the reduced basicity of the piperidine nitrogen when the gem-difluoro group is positioned closer to the basic center, which disrupts key ionic interactions with Asp112 and Glu183 in the D4R binding pocket [1].

Dopamine D4 receptor Parkinson's disease L-DOPA-induced dyskinesia GPCR antagonist

D4 Receptor Subtype Selectivity: >2000-Fold Discrimination Over D1, D2, D3, and D5 Receptors

Beyond potency, the 4,4-difluoropiperidine ether-based D4 antagonists exhibit an exceptional selectivity window against the other four dopamine receptor subtypes. The lead compound 14a demonstrates a Ki of 0.3 nM at D4 with >2000-fold selectivity over D1, D2, D3, and D5 receptors [1]. Selectivity profiling of additional compounds from the series confirmed that none showed measurable binding to D1, D2, D3, or D5 at concentrations up to 10 µM [1]. This degree of intra-family selectivity is notably superior to many previously reported D4 antagonist scaffolds, including those based on non-fluorinated piperidines and morpholines, which often exhibit residual D2 or D3 binding [1]. The selectivity is attributed to the specific orientation of the 4,4-difluoropiperidine core within the D4 orthosteric pocket, enabling engagement with Asp112 and Glu183 while avoiding steric clashes present in other dopamine receptor subtypes.

Dopamine receptor selectivity off-target profiling CNS tool compounds Parkinson's disease

IRAK4 Kinase Inhibition: 4,4-Difluoropiperidin-3-yl-Bearing Compounds Achieve Low Nanomolar IC50

Compounds incorporating the 4,4-difluoropiperidin-3-yl moiety have demonstrated potent inhibition of interleukin-1 receptor-associated kinase 4 (IRAK4), a critical signaling node in innate immune and inflammatory pathways. In a fluorescence-based enzymatic assay, compound BDBM402668 — which features the (R or S)-(4,4-difluoropiperidin-3-yl)amino substituent — inhibited IRAK4 kinase activity with an IC50 of 8 nM, and a second assay format returned an IC50 of 0.5 nM [1]. For context, these values are comparable to or exceed the potency of several clinically precedented IRAK4 inhibitors such as IRAK4-IN-4 (IC50 = 2.8 nM) and IRAK4-IN-12 (IC50 = 15 nM) . The 4,4-difluoropiperidin-3-amine building block is thus validated as a productive scaffold element for generating highly potent IRAK4-targeted compounds, with the gem-difluoro motif likely contributing to binding site complementarity and metabolic stabilization of the inhibitor–kinase complex.

IRAK4 kinase innate immunity inflammation kinase inhibitor

Metabolic Stability of gem-Difluoropiperidine Scaffolds: High Intrinsic Microsomal Stability Demonstrated Systematically

A comprehensive systematic study of intrinsic microsomal clearance across mono- and difluorinated azetidine, pyrrolidine, and piperidine derivatives demonstrated that difluorinated piperidines, including the 4,4-difluoro substitution pattern, exhibit high metabolic stability in liver microsome assays [1]. The study found that difluorinated piperidine derivatives collectively displayed high metabolic stability (with the notable exception of the 3,3-difluoroazetidine derivative, which was the only compound class showing significant instability). This is consistent with the established principle that gem-difluoro substitution at positions adjacent to metabolic soft spots blocks oxidative metabolism by cytochrome P450 enzymes. While specific 4,4-difluoropiperidine ether-based D4 antagonists evaluated in 2025 showed high intrinsic clearance when elaborated into larger drug-like molecules (hCLINT = 79.5–1392 mL/min/kg in human liver microsomes), the authors attributed this primarily to the lipophilic aryl ether side chains rather than the core scaffold itself, and noted the 4,4-difluoro compounds displayed improved cLogP and CNS MPO scores relative to carbon-linked analogs [2].

Metabolic stability microsomal clearance CYP450 metabolism ADME optimization

PIM1 Kinase Co-Crystal Structure Validation: 1.89 Å Resolution X-Ray Structure of 4,4-Difluoropiperidin-3-yl Inhibitor Bound to PIM1

A high-resolution X-ray co-crystal structure (PDB: 5V82, 1.89 Å) of PIM1 serine/threonine kinase in complex with compound Cpd17 — 1-(6-(4,4-difluoropiperidin-3-yl)pyridin-2-yl)-6-(6-methylpyrazin-2-yl)-1H-pyrazolo[4,3-c]pyridine — provides atomic-level validation that the 4,4-difluoropiperidin-3-yl moiety is compatible with productive kinase active-site engagement [1]. The structure confirms that the 4,4-difluoropiperidine ring adopts a well-defined binding pose within the PIM1 ATP-binding pocket, with the 3-position pyridyl substituent oriented toward the hinge region and the gem-difluoro group occupying a hydrophobic sub-pocket [1]. This structural data distinguishes 4,4-difluoropiperidin-3-amine from non-fluorinated 3-aminopiperidine building blocks, for which analogous high-resolution kinase co-crystal structures are comparatively scarce in the public domain. The availability of this experimentally determined binding mode de-risks structure-based drug design campaigns that incorporate this building block.

PIM1 kinase X-ray crystallography structure-based drug design oncology

High-Impact Application Scenarios for 4,4-Difluoropiperidin-3-amine in Drug Discovery and Chemical Biology


Synthesis of Selective Dopamine D4 Receptor Tool Compounds for Parkinson's Disease LID Research

The 4,4-difluoropiperidine scaffold has been rigorously validated as a privileged core for generating D4R-selective antagonists with >2000-fold selectivity over D1, D2, D3, and D5 subtypes [1]. Procurement of 4,4-difluoropiperidin-3-amine enables the synthesis of ether-linked D4 antagonist libraries via O-alkylation or reductive amination at the 3-amino position. The resulting compounds are directly applicable as in vitro tool compounds for investigating D4 receptor signaling in cellular models of L-DOPA-induced dyskinesias, where D4 blockade has been shown to attenuate dyskinetic movements without compromising antiparkinsonian efficacy [1]. The regioisomeric specificity of the 4,4-difluoro pattern is critical: 3,3-difluoro analogs are 25- to >100-fold less potent at D4 [1].

IRAK4 Kinase Inhibitor Library Construction for Innate Immunity and Inflammation Programs

Compounds bearing the 4,4-difluoropiperidin-3-yl moiety have demonstrated potent IRAK4 kinase inhibition with IC50 values as low as 0.5 nM in enzymatic assays [2]. The 3-amino group on the piperidine ring provides a straightforward synthetic handle for generating diverse amide, urea, and N-heteroaryl libraries via parallel synthesis. This building block can be deployed in hit-to-lead campaigns targeting IRAK4-driven inflammatory and autoimmune indications, where sub-nanomolar biochemical potency is a key selection criterion. The gem-difluoro motif additionally provides metabolic stabilization at the piperidine core, addressing a common liability in aminopiperidine-based kinase inhibitors [3].

Structure-Guided PIM1 Kinase Inhibitor Optimization Leveraging Validated Co-Crystal Structural Data

The public availability of a 1.89 Å resolution X-ray co-crystal structure (PDB: 5V82) of PIM1 kinase bound to an inhibitor incorporating the 4,4-difluoropiperidin-3-yl fragment provides an immediate structural template for structure-based drug design [4]. Procurement of 4,4-difluoropiperidin-3-amine enables the rapid synthesis of analogs guided by the existing binding mode information, allowing medicinal chemistry teams to computationally pre-screen designed analogs for PIM1 active-site complementarity before committing to synthesis. This scenario is particularly relevant for oncology programs targeting PIM1-overexpressing hematological malignancies.

Physicochemical Property Optimization of CNS-Penetrant Clinical Candidates via Scaffold pKa Engineering

The ~3.15-unit pKa reduction conferred by the 4,4-difluoro substitution pattern [3] directly translates into enhanced CNS drug-likeness. By incorporating 4,4-difluoropiperidin-3-amine into lead series, medicinal chemists can simultaneously lower the basicity of the piperidine nitrogen (reducing P-glycoprotein efflux susceptibility and lysosomal trapping), maintain a synthetically accessible primary amine for diversification, and retain favorable ligand efficiency. This application is particularly valuable for CNS programs where the unsubstituted 3-aminopiperidine scaffold produces compounds with excessively high basicity (pKa ~10.5) that fail to achieve adequate brain exposure [3].

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